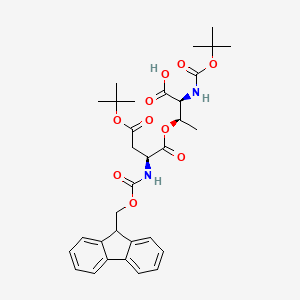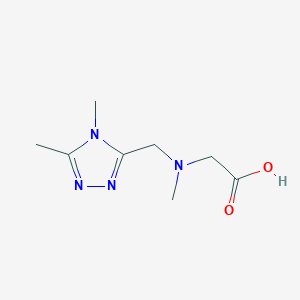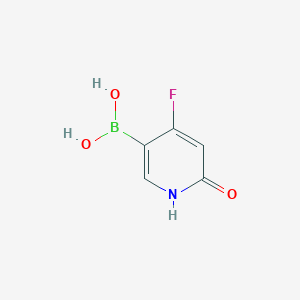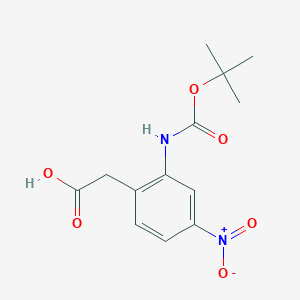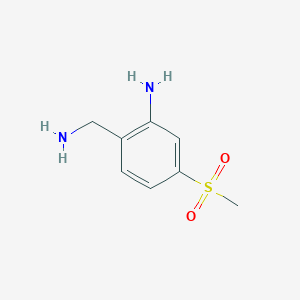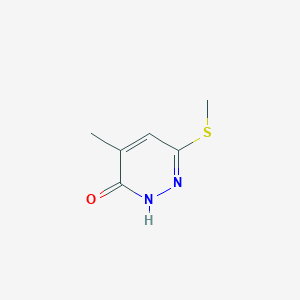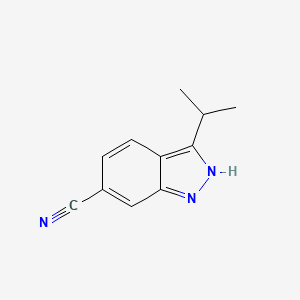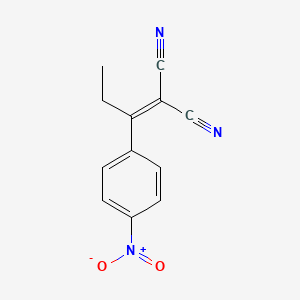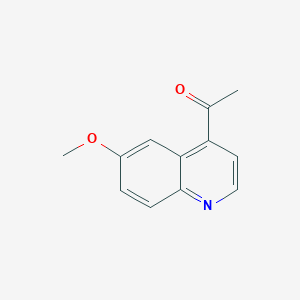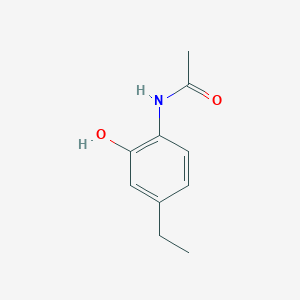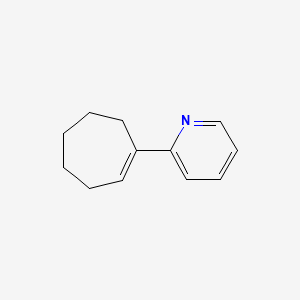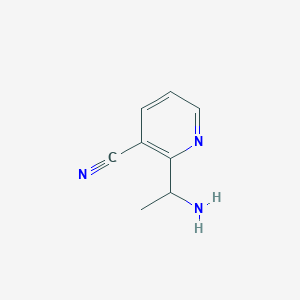![molecular formula C21H16N4O B15249591 (6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol CAS No. 922726-30-5](/img/structure/B15249591.png)
(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol is a complex organic compound that features a bipyridine moiety linked to a phenylpyrimidine structure with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Bipyridine Core: Starting with 2,2’-bipyridine, various functionalization reactions such as halogenation or lithiation can be employed to introduce reactive groups at the desired positions.
Coupling with Phenylpyrimidine: The functionalized bipyridine is then coupled with a phenylpyrimidine derivative using cross-coupling reactions like Suzuki or Stille coupling.
Introduction of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group at the 4-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bipyridine and pyrimidine rings can undergo reduction under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the bipyridine and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the bipyridine and pyrimidine rings.
Bioimaging: The compound’s fluorescence properties are utilized to label and visualize biological structures.
Therapeutic Applications: Interacts with specific molecular targets, potentially inhibiting or modulating biological pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A simpler bipyridine derivative without the phenylpyrimidine and methanol groups.
Phenylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Methanol-Substituted Aromatics: Compounds with methanol groups attached to various aromatic systems.
Uniqueness: (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol is unique due to its combination of a bipyridine moiety, a phenylpyrimidine structure, and a methanol group. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
922726-30-5 |
|---|---|
Formule moléculaire |
C21H16N4O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C21H16N4O/c26-14-16-13-20(25-21(23-16)15-7-2-1-3-8-15)19-11-6-10-18(24-19)17-9-4-5-12-22-17/h1-13,26H,14H2 |
Clé InChI |
FDUPRDIGHZUCKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)
